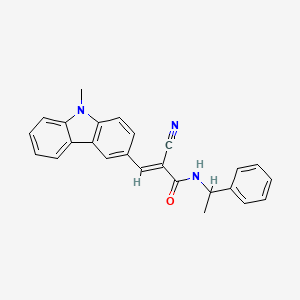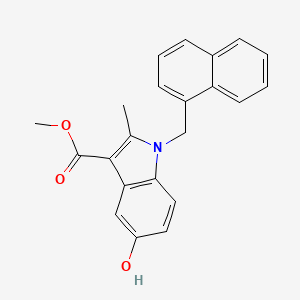![molecular formula C19H20Cl2N2O3 B4875991 N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4875991.png)
N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide
Descripción general
Descripción
N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide antagonist works by blocking the cannabinoid receptor type 1 (this compound receptor), which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the this compound receptor, this compound antagonist reduces the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of food intake, addiction, and pain perception.
Biochemical and Physiological Effects:
This compound antagonist has been found to have several biochemical and physiological effects, including reduced food intake, decreased body weight, reduced drug-seeking behavior, and analgesic effects. Additionally, this compound antagonist has been shown to improve insulin resistance and lipid metabolism in obese individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide antagonist in lab experiments is its specificity for the this compound receptor, which allows for targeted research. However, one limitation of this compound antagonist is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide antagonist research, including exploring its potential therapeutic applications in other fields such as anxiety, depression, and neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound antagonist in humans. Finally, developing more effective formulations of this compound antagonist with improved solubility and bioavailability could enhance its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide antagonist has been extensively studied for its potential therapeutic applications in various fields of research, including obesity, addiction, and pain management. Studies have shown that this compound antagonist can effectively reduce food intake and body weight in obese individuals. It has also been found to be effective in reducing drug-seeking behavior in addiction-related disorders. Additionally, this compound antagonist has been shown to have analgesic effects in preclinical studies.
Propiedades
IUPAC Name |
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-18(24)22-14-6-7-15(21)16(10-14)23-19(25)11-26-17-8-5-13(20)9-12(17)2/h5-10H,3-4,11H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFBXPPOPZRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4875919.png)
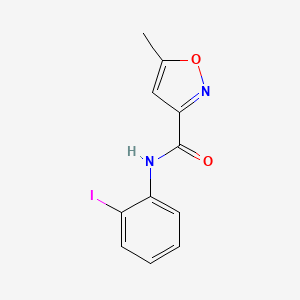
![methyl 4-ethyl-5-methyl-2-[({2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4875929.png)
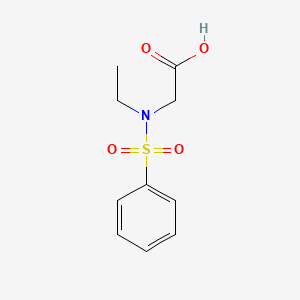
![2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4875955.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4875963.png)
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![4-{[3-[(cyclopentylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
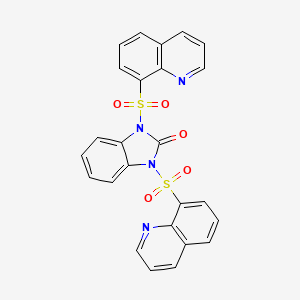
![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B4876016.png)
